molecular formula C4H5N3 B069528 4-Aminopyrimidine CAS No. 163133-86-6

4-Aminopyrimidine

Cat. No. B069528
CAS RN: 163133-86-6
M. Wt: 95.1 g/mol
InChI Key: OYRRZWATULMEPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Aminopyrimidine derivatives has been achieved through various methods. A notable approach involves the microwave-assisted synthesis of 5-amino-4-cyanopyrazoles, which are then converted to 4-aminopyrimidines through a batch mode process, demonstrating the versatility and efficiency of microwave techniques in synthesizing complex structures (Smith et al., 2007). Another method includes the condensation reaction of vinamidium and amidine chloride salts, followed by a catalyzed reduction, leading to 2-(4-Aminophenyl)-5-aminopyrimidine and its incorporation into novel polyimides (Xia et al., 2006).

Molecular Structure Analysis

The molecular structure of this compound allows for the formation of a variety of functional groups and the tolerance of diverse reaction partners. This adaptability is highlighted in studies exploring TfOH-mediated cycloadditions to synthesize multi-substituted derivatives, underscoring the molecule's capacity for complex transformations and applications (Chen et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving this compound are varied, including electrochemical synthesis methods that couple 4-amino-6-chloropyrimidines with aryl halides to create novel derivatives under mild conditions (Sengmany et al., 2011). Additionally, transformations at the amino group of 4-(4-Aminophenyl)-2,6-diphenylpyrimidine have produced a range of derivatives, showcasing the compound's versatility in chemical modifications (Harutyunyan et al., 2020).

Physical Properties Analysis

The physical properties of this compound derivatives reveal excellent thermal stability and mechanical strength, particularly in polyimides derived from the compound. These materials demonstrate high glass transition temperatures and significant resistance to chemical degradation (Xia et al., 2006).

Chemical Properties Analysis

The electrochemical reduction of this compound in aqueous media has been studied, providing insights into its redox behavior. The reduction process is influenced by pH, with various reduction products identified, indicating the compound's complex chemical behavior and its potential for diverse chemical applications (Czochralska & Elving, 1981).

Scientific Research Applications

  • Potassium Channel Interaction

    4-Aminopyrimidine (4-AP) affects ionic conductances in squid giant axon membranes, particularly reducing potassium currents, which suggests its use in studying potassium conductance in excitable membranes (Yeh et al., 1976).

  • Antiviral and Antileukemic Agents

    It is a basis for designing biologically active compounds, including antiviral and antileukemic agents, drugs for hyperuricemia, neurodegenerative disorders, certain cancers, anti-inflammatory, and hormonal drugs (Erkin et al., 2021).

  • HIV Inhibition

    Certain 4-aminopyrimidines are identified as novel HIV inhibitors, demonstrating potency in inhibiting HIV replication (Gadhachanda et al., 2007).

  • Photo-deactivation Pathways

    The influence of water on the photo-deactivation process of this compound has been explored, indicating its application in chemical physics and photochemistry studies (Szymczak et al., 2010).

  • Anti-plasmodial Activity

    2-Aminopyrimidine based 4-aminoquinolines show significant in vitro anti-plasmodial activity against strains of Plasmodium falciparum (Singh et al., 2012).

  • Adrenergic Transmission in Rabbit Vas Deferens

    this compound enhances adrenergic transmission in rabbit vas deferens, suggesting its application in studying neurotransmitter release mechanisms (Johns et al., 1976).

  • Actions in Microorganisms

    Its effects on bacterial systems, particularly on nucleic acid synthesis and purine synthesis, have been studied, indicating potential antimicrobial applications (Zimmerman & Mandel, 1964).

  • Plasma Cholesterol and Platelet Aggregation

    4-Aminopyrazolopyrimidine significantly decreases plasma cholesterol and affects platelet aggregation in rabbits, pointing towards its potential use in cardiovascular research (Morin et al., 1979).

  • Electrochemical Reduction in Aqueous Media

    Studies on the redox behavior of 4-AP in buffered aqueous media provide insights into its electrochemical properties, relevant for applications in electrochemistry and materials science (Czochralska & Elving, 1981).

  • Multitarget Antibacterial Ligands

    2-Amino-1,4-dihydropyrimidines, derived from 2-aminopyrimidine, show promise as multitarget antibacterial ligands, useful in developing new antibacterial agents (Ahmad et al., 2016).

Mechanism of Action

Target of Action

4-Aminopyrimidine is primarily known for its interaction with voltage-gated potassium channels (Kv) . These channels play a crucial role in the regulation of the electrical activity of cells, particularly neurons and muscle cells .

Mode of Action

This compound acts by blocking voltage-gated potassium channels . This blockade prolongs the action potentials, leading to an increased release of neurotransmitters at the neuromuscular junction . This interaction results in enhanced neuronal signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of voltage-gated potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling . Additionally, this compound is involved in the regeneration of precursors for thiamine biosynthesis .

Pharmacokinetics

This compound is quickly absorbed, achieving plasma and brain extracellular fluid peak levels within 0.25 – 0.65 h . The compound has a short elimination half-life (1–2 h) and low relative oral bioavailability (~015) . The estimated in-vitro hepatic intrinsic clearance of this compound in mouse, rat, and human was 325, 76, and 68 mL/min/kg, respectively .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of neuronal signaling due to the inhibition of voltage-gated potassium channels . This leads to an increase in the release of neurotransmitters, thereby facilitating communication between neurons .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the anti-inflammatory effects of pyrimidines, including this compound, are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . .

Safety and Hazards

4-Aminopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRRZWATULMEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207841
Record name 4-Aminopyrimidine
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Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

591-54-8
Record name 4-Aminopyrimidine
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Record name 4-Aminopyrimidine
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Record name 4-Pyrimidinamine
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Record name 4-Aminopyrimidine
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Record name 4-AMINOPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While 4-aminopyrimidine itself may not have a specific biological target, its derivatives exhibit diverse biological activities. For example, 2-alkylthio-4-aminopyrimidines and 1-alkyl-1-cytosines, both derivatives of this compound, have been identified as potent inhibitors of deoxycytidine kinase. [, ] These inhibitors likely exert their effects through hydrophobic interactions within the enzyme's active site. [, ] Another example is 2,6-dimethyl-4-aminopyrimidine hydrazones, a class of compounds that demonstrate potent inhibition of pyruvate dehydrogenase complex E1 (PDHc-E1) in Escherichia coli. [] These compounds exhibit a novel "straight" binding pattern at the enzyme's active site, leading to competitive inhibition of PDHc-E1. []

A:

  • Spectroscopic data:
    • 1H NMR: Shows characteristic signals for the amine protons and the aromatic protons of the pyrimidine ring. [, ]
    • 13C NMR: Provides information about the carbon atoms in the molecule. []
    • IR: Exhibits specific absorption bands for the amine and pyrimidine functional groups. [, ]
    • Mass Spectrometry: Shows characteristic fragmentation patterns. []

A: The stability and compatibility of this compound can vary depending on the specific derivative and environmental conditions. For instance, this compound primarily exists in its amino tautomeric form under low-temperature conditions in argon matrices. [] Furthermore, this compound forms hydrogen-bonded complexes with water, which have been studied using matrix isolation techniques and computational methods. [] These studies highlight the compound's ability to engage in hydrogen bonding interactions.

ANone: While this compound itself might not function as a catalyst, it serves as a fundamental building block for synthesizing diverse compounds with potential catalytic applications. For example, it can be used as a precursor in synthesizing nitrogen-containing heterocycles, some of which might exhibit catalytic activity.

A: Computational methods play a crucial role in understanding the properties and behavior of this compound and its derivatives. For instance, ab initio calculations have been employed to investigate the hydrogen bonding interactions of this compound with water. [] Additionally, molecular docking studies have been used to predict the binding modes and affinities of this compound derivatives, such as thieno[2,3-d]pyrimidine-4-carboxylic acid amides, with target proteins like TrmD from Pseudomonas aeruginosa. []

ANone: The biological activity of this compound derivatives is heavily influenced by the nature and position of substituents on the pyrimidine ring. For example:

    ANone: The stability of this compound and its derivatives can vary depending on the specific compound and environmental factors.

      A: The research highlights the interdisciplinary nature of this compound research, involving organic synthesis, medicinal chemistry, biochemistry, and computational modeling. [, , , , , ] For instance:

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